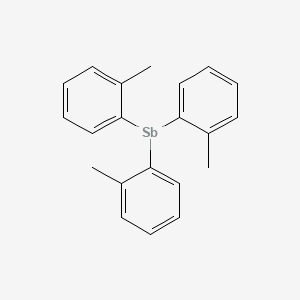

Stibine, tris(2-methylphenyl)-

Description

Historical Trajectories in Organoantimony Chemistry Research

The study of organoantimony compounds, substances containing a carbon-to-antimony chemical bond, is a specialized area within organometallic chemistry. wikipedia.org Antimony itself has been known since ancient times, with its sulfide (B99878), stibnite (B1171622) (Sb2S3), being used as a cosmetic. nottingham.ac.uknumberanalytics.com The element was recognized as such in the 18th century, paving the way for the exploration of its compounds. wikipedia.org

The synthesis of the first organoantimony compounds can be traced back to the mid-19th century. However, for a considerable period, research into organoantimony compounds, particularly stibines, lagged behind that of their lighter Group 15 counterparts, such as phosphines and arsines. soton.ac.uk This was partly due to the perception that stibines were weaker ligands and the greater air sensitivity of many of these compounds. soton.ac.uk It wasn't until the latter half of the 20th century that more detailed investigations into tertiary stibines commenced, spurred by advancements in analytical techniques that allowed for the handling and characterization of these air-sensitive molecules. soton.ac.uk

Academic Significance of Tertiary Stibines within Coordination Chemistry

Tertiary stibines (R3Sb), where 'R' represents an organic group, are significant ligands in coordination chemistry. scispace.com They are classified as soft Lewis donors and are utilized in reactions with a variety of metal complexes. wikipedia.orgscispace.com While often compared to the more extensively studied phosphine (B1218219) ligands, stibines exhibit distinct properties. researchgate.net They tend to form weaker coordination bonds, which can be advantageous in catalytic processes where ligand dissociation is a key step. researchgate.netacs.org

The electronic and steric properties of tertiary stibines can be "tuned" by varying the organic substituents on the antimony atom. This allows for the fine-tuning of the properties of the resulting metal complexes. researchgate.net The coordination chemistry of stibines has seen renewed interest due to their potential applications in materials science and catalysis. researchgate.netsoton.ac.uk

Current Research Landscape of Stibine (B1205547), tris(2-methylphenyl)-

Stibine, tris(2-methylphenyl)-, with the chemical formula C21H21Sb, is an organoantimony compound featuring a central antimony atom bonded to three 2-methylphenyl (o-tolyl) groups. lookchem.comnih.gov It is recognized as a white to off-white solid at room temperature. lookchem.com Current research interest in this compound stems from its utility in organic synthesis and as a potential catalyst. lookchem.com It serves as a reagent in the construction of complex organic molecules and can facilitate various chemical reactions. lookchem.com

Due to its distinct chemical properties, Stibine, tris(2-methylphenyl)- is also utilized in research and development to investigate new chemical pathways and the behavior of organoantimony compounds under different reaction conditions. lookchem.com

Fundamental Research Questions Driving Studies on Stibine, tris(2-methylphenyl)-

The primary research questions surrounding Stibine, tris(2-methylphenyl)- are centered on elucidating its structure-property relationships and expanding its applications. Key areas of investigation include:

Coordination Behavior: How does the steric bulk of the three 2-methylphenyl groups influence its coordination to different metal centers?

Catalytic Activity: Can Stibine, tris(2-methylphenyl)- be effectively employed as a catalyst or precatalyst in novel organic transformations? For instance, its potential in palladium-catalyzed cross-coupling reactions is an area of interest. oup.com

Reactivity: What are the characteristic reactions of Stibine, tris(2-methylphenyl)-, and how can these be harnessed for synthetic purposes?

Material Precursors: Can this compound serve as a precursor for the synthesis of novel antimony-containing materials with interesting electronic or optical properties?

These fundamental questions drive the ongoing exploration of Stibine, tris(2-methylphenyl)- and its potential contributions to various fields of chemistry.

Properties

CAS No. |

23822-15-3 |

|---|---|

Molecular Formula |

C21H21Sb |

Molecular Weight |

395.2 g/mol |

IUPAC Name |

tris(2-methylphenyl)stibane |

InChI |

InChI=1S/3C7H7.Sb/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; |

InChI Key |

LDXFCCZPPSEDCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)C3=CC=CC=C3C |

Origin of Product |

United States |

Synthetic Methodologies for Stibine, Tris 2 Methylphenyl

Evolution of Synthetic Strategies for Aryl Stibines

The synthesis of aryl stibines, a class of organoantimony compounds, has evolved significantly since its inception. Early methods primarily relied on the reaction of antimony trichloride (B1173362) with organometallic reagents. For much of the twentieth century, the coordination chemistry of neutral organoantimony ligands, or stibines, was considered similar to that of other pnictogens like phosphines and arsines, albeit with softer and more weakly binding characteristics. soton.ac.uk The synthesis of more complex stibines, particularly bidentate ones, proved challenging due to the relative weakness of the carbon-antimony (C-Sb) bond. soton.ac.uk

A foundational method for preparing tertiary aromatic stibines has been the Grignard reaction. core.ac.uk This involves the reaction of an aryl magnesium halide with antimony trichloride. Another classic approach involves the use of aryldiazonium fluoroborates in the presence of zinc dust to convert antimony trichloride into tertiary aromatic stibines. core.ac.uk This method, however, often resulted in a mixture of mono-, di-, and tri-aryl stibine (B1205547) derivatives, necessitating separation. core.ac.uk

Advanced Approaches to the Synthesis of Stibine, tris(2-methylphenyl)-

Modern synthetic chemistry offers a variety of advanced methods for the preparation of specific triaryl stibines like Stibine, tris(2-methylphenyl)-. These approaches provide greater control over the reaction and often lead to higher yields of the desired product.

The Grignard reaction remains a cornerstone for the synthesis of triaryl stibines. soton.ac.ukcore.ac.ukresearchgate.net The general approach involves the reaction of antimony trichloride (SbCl₃) with an excess of the corresponding aryl Grignard reagent. For the synthesis of Stibine, tris(2-methylphenyl)-, the Grignard reagent, 2-methylphenylmagnesium bromide, would be reacted with SbCl₃.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic antimony center of SbCl₃. This process occurs in a stepwise manner, with the sequential replacement of the chloride ions by the 2-methylphenyl groups. It is crucial to use a stoichiometric excess of the Grignard reagent to ensure the complete substitution of all three chlorine atoms and to maximize the yield of the desired trisubstituted product. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. libretexts.org

A common side reaction in Grignard-based syntheses is the formation of biphenyl (B1667301) derivatives through a coupling reaction between the Grignard reagent and any unreacted aryl halide. libretexts.org This is particularly favored at higher concentrations and temperatures. libretexts.org Therefore, careful control of reaction conditions is essential.

Table 1: Grignard Reagent Based Synthesis of Triaryl Stibines

| Reactants | Product | Solvent | Key Considerations |

|---|---|---|---|

| Antimony Trichloride (SbCl₃) + 3 eq. 2-methylphenylmagnesium bromide | Stibine, tris(2-methylphenyl)- | Anhydrous Diethyl Ether or THF | Anhydrous conditions, inert atmosphere, control of temperature to minimize side reactions. |

Organolithium reagents serve as powerful alternatives to Grignard reagents in the synthesis of triaryl stibines. soton.ac.ukwikipedia.org Organolithium compounds are generally more reactive than their Grignard counterparts due to the more ionic nature of the carbon-lithium bond. wikipedia.org This increased reactivity can lead to faster reaction rates and potentially higher yields. The synthesis of Stibine, tris(2-methylphenyl)- via this route would involve the reaction of antimony trichloride with 2-methylphenyllithium. The preparation of organolithium reagents typically involves the reaction of an aryl halide with lithium metal. masterorganicchemistry.com

Organozinc reagents have also been employed in the synthesis of aryl-substituted compounds. mdpi.com The in-situ generation of aryl zinc bromides, followed by a palladium-catalyzed cross-coupling reaction with a suitable antimony halide, presents a milder alternative that can tolerate a wider range of functional groups. mdpi.com This approach could potentially be adapted for the synthesis of Stibine, tris(2-methylphenyl)-.

Table 2: Organolithium and Organozinc Routes to Triaryl Stibines

| Precursor | Reagent | Catalyst (if any) | Product |

|---|---|---|---|

| Antimony Trichloride (SbCl₃) | 2-methylphenyllithium | None | Stibine, tris(2-methylphenyl)- |

Reductive coupling reactions offer another synthetic pathway to form carbon-antimony bonds. While less common for the direct synthesis of triaryl stibines from antimony halides, the principles of reductive coupling are relevant in organometallic chemistry. These reactions typically involve a low-valent metal species that facilitates the coupling of two organic fragments. For instance, low-valent titanium reagents are known to promote the reductive coupling of carbonyl compounds. researchgate.net

In the context of stibine synthesis, a related concept is the reductive elimination from a higher-valent metal center. While not a primary synthetic route for simple triaryl stibines, understanding these mechanisms is crucial in the broader context of organoantimony chemistry and their interactions with transition metals.

Ligand exchange and transmetalation reactions are important strategies in organometallic synthesis that can be applied to the formation of stibines. Transmetalation involves the transfer of an organic group from one metal to another. For example, an organolithium or Grignard reagent can be considered to undergo transmetalation with an antimony halide.

Ligand exchange, in a broader sense, can refer to the substitution of one ligand for another on a metal center. nih.gov While more commonly discussed in the context of coordination complexes, the principles can be applied to the synthesis of organometallic compounds. For instance, the reaction of an organotin or organoboron compound with an antimony halide in the presence of a suitable catalyst could potentially lead to the formation of a triaryl stibine through a transmetalation/ligand exchange process. These methods can offer advantages in terms of functional group tolerance and milder reaction conditions.

Optimization of Reaction Conditions and Yields in Stibine, tris(2-methylphenyl)- Production

The optimization of reaction conditions is critical for maximizing the yield and purity of Stibine, tris(2-methylphenyl)-. Key parameters that are often adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

For Grignard and organolithium-based syntheses, the choice of solvent is crucial. Ethereal solvents like diethyl ether and THF are commonly used as they solvate the organometallic reagent, preventing aggregation and enhancing reactivity. The reaction temperature is another important factor. While some reactions proceed well at room temperature, others may require cooling to control exothermicity and minimize side reactions, or heating to drive the reaction to completion. scielo.br

The stoichiometry of the reactants must be carefully controlled. A slight excess of the organometallic reagent is often used to ensure the complete conversion of the antimony halide. The reaction time can also be optimized; prolonged reaction times may lead to the formation of byproducts, while insufficient time will result in incomplete conversion. scielo.br

Post-reaction workup and purification are also critical for obtaining a high yield of the pure product. This typically involves quenching the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride), followed by extraction of the product into an organic solvent. nih.gov The crude product is then purified, often by column chromatography or recrystallization.

Table 3: Factors for Optimization in Stibine, tris(2-methylphenyl)- Synthesis

| Parameter | Influence on Reaction | General Optimization Strategy |

|---|---|---|

| Solvent | Solvation of reagents, reaction rate | Test various anhydrous ethereal solvents (e.g., diethyl ether, THF). scielo.br |

| Temperature | Reaction rate, side product formation | Start at low temperatures and gradually warm to room temperature or reflux as needed. scielo.br |

| Stoichiometry | Product yield, unreacted starting materials | Use a slight excess (e.g., 3.1-3.3 equivalents) of the organometallic reagent. |

| Reaction Time | Conversion rate, byproduct formation | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal time. scielo.br |

Green Chemistry Principles Applied to the Synthesis of Stibine, tris(2-methylphenyl)-

The application of green chemistry principles to the synthesis of Stibine, tris(2-methylphenyl)- is crucial for minimizing its environmental footprint. A primary method for its preparation involves the Grignard reaction, where an antimony trihalide, typically antimony trichloride (SbCl₃), is reacted with an o-tolylmagnesium halide.

A general equation for this synthesis is:

3 (CH₃C₆H₄)MgBr + SbCl₃ → Sb(C₆H₄CH₃)₃ + 3 MgBrCl

This reaction, while effective, presents several areas for consideration under the lens of green chemistry. A key metric in evaluating the "greenness" of a chemical process is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. nih.govenamine.net In an ideal scenario, all atoms from the reactants are incorporated into the final product, resulting in an atom economy of 100%. nih.govenamine.net

For the synthesis of Stibine, tris(2-methylphenyl)-, the atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

The molecular weight of Stibine, tris(2-methylphenyl)- (C₂₁H₂₁Sb) is approximately 395.15 g/mol . The reactants are three equivalents of o-tolylmagnesium bromide ((CH₃C₆H₄)MgBr) and one equivalent of antimony trichloride (SbCl₃). The molecular weights are approximately 195.31 g/mol for o-tolylmagnesium bromide and 228.11 g/mol for antimony trichloride.

Therefore, the total molecular weight of the reactants is (3 * 195.31 g/mol ) + 228.11 g/mol = 814.04 g/mol .

The atom economy is then: (395.15 / 814.04) x 100 ≈ 48.54%

This calculation reveals that a significant portion of the reactant mass is converted into byproducts, in this case, magnesium bromide and magnesium chloride salts. This highlights a major drawback of the Grignard synthesis from a green chemistry perspective.

Further considerations for a greener synthesis of Stibine, tris(2-methylphenyl)- include:

Solvent Choice: Grignard reactions are typically conducted in anhydrous ethers like diethyl ether or tetrahydrofuran (THF). These solvents are effective but pose flammability and potential peroxide formation risks. The exploration of greener solvent alternatives is an active area of research.

Waste Reduction: The formation of inorganic salts as byproducts necessitates their separation and disposal, contributing to the waste stream. Alternative synthetic methods that minimize or eliminate the production of such waste are desirable.

The following table summarizes the green chemistry considerations for the Grignard synthesis of Stibine, tris(2-methylphenyl)-.

| Green Chemistry Principle | Application in the Synthesis of Stibine, tris(2-methylphenyl)- |

| Atom Economy | The traditional Grignard synthesis exhibits a relatively low atom economy due to the formation of stoichiometric amounts of magnesium halide salts as byproducts. |

| Use of Less Hazardous Chemical Syntheses | While the reactants themselves have inherent toxicities, the primary concern lies with the use of flammable and potentially peroxide-forming ethereal solvents. |

| Designing Safer Chemicals | The focus here is on the synthetic process rather than the final product's intrinsic properties. |

| Safer Solvents and Auxiliaries | The use of solvents like THF is necessary for the Grignard reaction but exploring greener alternatives could reduce the environmental impact. |

| Design for Energy Efficiency | The reaction may require heating or cooling to control the reaction rate, impacting the overall energy consumption of the process. |

| Reduce Derivatives | The Grignard synthesis is a direct route and generally avoids the use of protecting groups, which aligns with this principle. |

| Catalysis | The reaction is stoichiometric and does not typically employ catalysts. The development of a catalytic route could significantly improve atom economy and reduce waste. |

| Design for Degradation | This principle is more relevant to the final product's lifecycle rather than its synthesis. |

| Real-time Analysis for Pollution Prevention | In-process monitoring could be implemented to optimize reaction conditions and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | The use of highly reactive Grignard reagents and flammable solvents presents safety challenges that require careful management. |

Structural Elucidation and Conformational Analysis of Stibine, Tris 2 Methylphenyl

X-ray Diffraction Crystallography as Applied to Stibine (B1205547), tris(2-methylphenyl)- Derivatives

Single-crystal X-ray diffraction provides the most definitive method for determining molecular structure in the solid state. Unusually, Stibine, tris(2-methylphenyl)- has been shown to crystallize in two distinct polymorphic forms: a monoclinic (1) and a triclinic (2) space group. researchgate.net This phenomenon of polymorphism in organoantimony compounds is noteworthy, and this was reportedly the first such example observed. researchgate.net Both crystalline forms contain chiral molecules. researchgate.net

The central antimony atom in both polymorphs exhibits a pyramidal geometry, a typical arrangement for tricoordinate antimony(III) compounds. The steric hindrance imposed by the ortho-methyl groups on the phenyl rings significantly influences the molecular geometry. The average Sb-C bond length was determined to be 2.164(6) Å, which falls within the expected range for organoantimony compounds. researchgate.net

A key structural parameter, the C-Sb-C bond angle, provides insight into the steric pressure around the central atom. In the monoclinic form, the mean C-Sb-C angle is 97.4(3)°, while in the triclinic form, it is slightly smaller at 96.66(2)°. researchgate.net These values are very close to the 97.3(1)° angle found in the related, but less sterically crowded, tri(p-tolyl)stibine. researchgate.net This suggests that a single ortho-methyl group is not sufficient to cause a significant increase in the C-Sb-C bond angle, unlike in the more sterically hindered tris(2,6-dimethylphenyl)stibine where the angle is a much larger 104.7°. researchgate.net

Table 1: Selected Crystallographic Data for Stibine, tris(2-methylphenyl)-

This table is interactive. You can sort and filter the data.

| Parameter | Monoclinic Form (1) | Triclinic Form (2) | Tri(p-tolyl)stibine |

|---|---|---|---|

| C-Sb-C Angle (°) | 97.4(3) | 96.66(2) | 97.3(1) |

| Avg. Sb-C Distance (Å) | 2.164(6) | 2.164(6) | Not available |

| Crystal System | Monoclinic | Triclinic | Rhombohedral |

Data sourced from research by Sharma, P., et al. researchgate.net

The crystal packing of these polymorphs is influenced by non-covalent intermolecular interactions, including edge-to-face, π–π stacking, and CH₃–π interactions, which are common in substituted triarylantimony compounds. researchgate.net

Gas-Phase Electron Diffraction Studies of Related Antimony Compounds for Structural Insights

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from the intermolecular forces present in crystals. wikipedia.orgwiley.com While no specific GED studies on Stibine, tris(2-methylphenyl)- are available in the literature, examining related organoantimony compounds provides valuable insights into the intrinsic structural parameters of these molecules.

For instance, a GED study of pentamethylantimony, Sb(CH₃)₅, confirmed a trigonal bipyramidal structure in the gas phase. researchgate.net The study determined the axial (Sb-Cₐₓ) and equatorial (Sb-Cₑ₁) bond lengths to be 226.4(11) pm and 214.0(5) pm, respectively. researchgate.net This differentiation between axial and equatorial bond lengths is a hallmark of this geometry.

Theoretical Investigations of Molecular Geometry and Electronic Distribution in Stibine, tris(2-methylphenyl)-

Theoretical chemistry provides a powerful lens for examining molecular structure, bonding, and electronic properties. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations are frequently employed to complement experimental data and to probe structures that may be difficult to study empirically. acs.orgnii.ac.jp

For organoantimony compounds, theoretical studies can predict geometries, vibrational frequencies, and electronic distributions. researchgate.net For example, in the case of Sb(CH₃)₅, MO calculations were used to compare the energies of the trigonal bipyramidal and square pyramidal configurations, finding the former to be more stable by 7.1 kJ mol⁻¹. researchgate.net

In systems with functionalities similar to Stibine, tris(2-methylphenyl)-, DFT calculations have been used to evaluate steric and electronic effects. A study on phosphine (B1218219) selenides containing an ortho-tolyl group used DFT to show that gauche and anti conformations are nearly equal in energy, with solid-state preferences likely arising from packing arrangements that minimize repulsion. grafiati.com Furthermore, theoretical methods have been instrumental in understanding intramolecular donor-acceptor interactions in complex organometallic systems, such as the P→Sb interaction in phosphinoferrocene (B6310582) stibines, which was confirmed by both NMR spectroscopy and DFT calculations. acs.org These examples highlight the capability of theoretical methods to dissect the subtle electronic and steric factors that govern the structure and conformation of Stibine, tris(2-methylphenyl)-.

Conformational Dynamics and Isomerism in Stibine, tris(2-methylphenyl)- Systems

The conformational landscape of Stibine, tris(2-methylphenyl)- is dominated by the steric bulk of the three ortho-tolyl groups. The molecule adopts a propeller-like conformation, with the three aryl rings twisted out of the plane defined by the C-Sb-C atoms. The existence of two distinct crystal polymorphs, monoclinic and triclinic, demonstrates the molecule's conformational flexibility and the fine energetic balance between different solid-state packing arrangements. researchgate.net

Application of Vibrational Spectroscopy (IR, Raman) for Structural Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a key tool for the structural characterization of organometallic compounds. acs.org The vibrational spectra of triarylantimony compounds display characteristic bands that can be assigned to specific molecular motions.

In addition to the fundamental Sb-C modes, the spectra are rich with vibrations associated with the aromatic rings. ias.ac.in For example, a strong band observed between 1436-1446 cm⁻¹ in a triarylantimony(V) complex was assigned to a ν(C-C) stretching mode within the aromatic rings adjacent to the antimony atom. ias.ac.in Normal coordinate analysis, often aided by theoretical calculations, is a common method used to make detailed assignments of the observed vibrational bands to specific internal coordinates (stretches, bends, and torsions), providing a deeper understanding of the molecule's force field and bonding. researchgate.netias.ac.in While specific, fully assigned spectra for Stibine, tris(2-methylphenyl)- are not detailed in the available literature, analysis of related compounds provides a robust framework for interpreting its IR and Raman spectra. acs.orgtubitak.gov.tr

Reactivity Profiles and Mechanistic Investigations of Stibine, Tris 2 Methylphenyl

Oxidative Addition and Reductive Elimination Pathways Involving Stibine (B1205547), tris(2-methylphenyl)-

Oxidative addition and its reverse, reductive elimination, are fundamental reactions in organometallic chemistry. For Stibine, tris(2-methylphenyl)-, these processes involve the antimony center changing its oxidation state between Sb(III) and Sb(V).

Oxidative Addition:

In oxidative addition, the antimony center is oxidized from Sb(III) to Sb(V) as new bonds are formed. A common example is the reaction of triarylstibines with halogens or metal salts. nih.gov For instance, the reaction of triphenylstibine with chlorine gas yields triphenylantimony (B1630391) dichloride:

Ph₃Sb + Cl₂ → Ph₃SbCl₂ nih.gov

The mechanism of oxidative addition can vary, with concerted, Sₙ2-type, ionic, and radical pathways being possible. wikipedia.orgumb.edu For the reaction of triarylstibines with non-polar reagents, a concerted mechanism is often proposed. In the case of polar reagents like alkyl halides, an Sₙ2-type mechanism, involving nucleophilic attack by the antimony lone pair, is more likely. wikipedia.org

Reductive Elimination:

Reductive elimination is the reverse process of oxidative addition, where two ligands on the antimony(V) center are eliminated, and the antimony is reduced to Sb(III). This process is crucial in catalytic cycles where the product is released from the metal center. For organoantimony compounds, this often involves the formation of a new carbon-carbon or carbon-heteroatom bond.

While specific studies on the reductive elimination from a discrete tris(2-methylphenyl)stiborane are scarce, the principles can be inferred from related systems. For instance, in palladium chemistry, the reductive elimination of biaryls from a Pd(IV) center is a key step in some cross-coupling reactions. nih.govnih.gov The geometry of the complex is critical, with the groups to be eliminated typically needing to be in a cis-orientation. wiley.com

The following table summarizes representative oxidative addition reactions involving triarylstibines.

| Stibine Reactant | Oxidizing Agent | Product | Reaction Type | Reference |

| Triphenylstibine | Cl₂ | Triphenylantimony dichloride | Halogenation | nih.gov |

| Tri(p-tolyl)stibine | HgCl₂ | Tri(p-tolyl)antimony dichloride | Reaction with metal salt | acs.org |

| Tris(2-methylphenyl)stibine | PdCl₂(cod) | trans-[PdCl₂{Sb(2-Me-C₆H₄)₃}₂] | Coordination to metal center | researchgate.net |

Ligand Substitution and Exchange Mechanisms in Stibine, tris(2-methylphenyl)- Complexes

Stibine, tris(2-methylphenyl)- can act as a ligand in coordination complexes, and its substitution or exchange with other ligands is a key aspect of its reactivity. The mechanisms of these reactions can be either associative, dissociative, or interchange. libretexts.org

In an associative (A) mechanism, the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, after which the leaving group departs. This is common for square planar complexes, such as those of Pd(II). libretexts.org

In a dissociative (D) mechanism, the leaving group first detaches from the metal center to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This is more typical for sterically crowded or 18-electron octahedral complexes. libretexts.org

The synthesis of trans-[PdX₂{Sb(2-Me-C₆H₄)₃}₂] from [PdX₂(cod)] is an example of a ligand substitution reaction where the cyclooctadiene ligand is replaced by two molecules of Stibine, tris(2-methylphenyl)-. researchgate.net While the detailed kinetics for this specific reaction are not available, studies on similar systems with phosphine (B1218219) ligands suggest that the steric and electronic properties of the incoming ligand play a crucial role. solubilityofthings.com Generally, stibine ligands are considered to be weaker σ-donors and less basic than their phosphine counterparts, which can influence the thermodynamics and kinetics of ligand exchange. acs.org

The rate of ligand exchange can be influenced by several factors, including the nature of the metal center, the solvent, and the steric bulk of both the incoming and outgoing ligands. solubilityofthings.com The o-methyl groups in Stibine, tris(2-methylphenyl)- impart significant steric hindrance, which would be expected to disfavor an associative mechanism and potentially favor a dissociative pathway in sterically crowded complexes.

The table below compares the general characteristics of associative and dissociative ligand substitution mechanisms.

| Mechanism | Key Feature | Intermediate Coordination Number | Dependence on Incoming Ligand |

| Associative (A) | Incoming ligand binds first | Increased | Rate is dependent on the concentration and nature of the incoming ligand |

| Dissociative (D) | Leaving group departs first | Decreased | Rate is independent of the concentration of the incoming ligand |

Electrophilic and Nucleophilic Reactivity of the Antimony Center

The antimony atom in Stibine, tris(2-methylphenyl)- can exhibit both nucleophilic and electrophilic character.

Nucleophilic Reactivity:

The lone pair of electrons on the Sb(III) center makes the molecule a nucleophile. It can react with electrophiles such as alkyl halides and metal centers. The formation of coordination complexes, as discussed in the previous section, is a manifestation of its nucleophilic character. The reaction with oxidizing agents to form Sb(V) species also begins with the nucleophilic attack of the stibine.

Electrophilic Reactivity:

The antimony center can also act as an electrophile, particularly when coordinated to electron-withdrawing groups or when in a higher oxidation state. This electrophilicity is the basis for its classification as a pnictogen bond donor. dtic.mil Pnictogen bonding is a non-covalent interaction where an electrophilic region on a pnictogen atom (like antimony) interacts with a nucleophile.

The Lewis acidity of triarylstibines can be enhanced by the introduction of electron-withdrawing substituents on the aryl rings or by oxidation to the Sb(V) state. acs.org For example, triarylantimony dihalides (Ar₃SbX₂) are more Lewis acidic than the parent stibines. acs.org This increased Lewis acidity allows them to act as catalysts for various organic transformations. acs.org

The reaction of Stibine, tris(2-methylphenyl)- with a strong electrophile can lead to the formation of a stibonium ion. For instance, the reaction with a suitable reagent could lead to the formation of a species like [ (o-tolyl)₃SbR]⁺.

The following table provides examples of the dual reactivity of the antimony center in triarylstibines.

| Reaction Type | Reactant(s) | Product Type | Role of Antimony | Reference |

| Nucleophilic | Ph₃Sb + Cl₂ | Ph₃SbCl₂ | Nucleophile | nih.gov |

| Electrophilic | Ar₃SbCl₂ + Lewis Base | [Ar₃SbCl₂(Base)] | Electrophile (Lewis Acid) | acs.org |

Photochemical Activation and Reaction Mechanisms of Stibine, tris(2-methylphenyl)-

Photochemical activation involves the use of light to promote a chemical reaction. researchgate.net For organoantimony compounds like Stibine, tris(2-methylphenyl)-, photochemical activation can lead to the cleavage of the antimony-carbon bonds. nih.gov

The absorption of a photon can excite the molecule to a higher electronic state, which can then undergo various processes, including bond homolysis to generate radicals. The photochemical cleavage of the C-Sb bond in a triarylstibine would produce an aryldistibinyl radical and an aryl radical:

Ar₃Sb + hν → Ar₂Sb• + Ar•

The potential applications of such photochemical activation could include radical-initiated polymerization or the synthesis of other organoantimony compounds. The wavelength of the light used is a critical parameter, as it must correspond to an absorption band of the molecule to be effective. researchgate.net

| Photochemical Process | Substrate Type | Key Intermediate(s) | Potential Outcome | Reference (by analogy) |

| C-Sb Bond Homolysis | Triarylstibine | Aryldistibinyl and Aryl radicals | Radical-mediated reactions | nih.gov |

| C-Se Bond Homolysis | Aryl Selenide | Arylselenyl radical | Intramolecular cyclization | nih.gov |

Thermal Decomposition Mechanisms and Pathways

The thermal stability of organoantimony compounds is often limited, and they can decompose upon heating. The thermal decomposition of Stibine, tris(2-methylphenyl)- would likely proceed through the homolytic cleavage of the antimony-carbon bonds. The C-Sb bond is weaker than C-C and C-H bonds, making it the most probable site of initial cleavage.

The pyrolysis of triphenylstibine has been studied, and it is known to vaporize from burning polymers, indicating its volatility and eventual decomposition at higher temperatures. dtic.mil The decomposition products would depend on the conditions, such as the temperature and the presence of other reactive species.

In an inert atmosphere, the primary decomposition pathway is expected to be:

Sb(C₆H₄CH₃)₃ → •Sb(C₆H₄CH₃)₂ + •C₆H₄CH₃

The resulting radicals can then undergo a variety of secondary reactions, including:

Hydrogen abstraction to form toluene.

Coupling to form bitolyls.

Further fragmentation of the antimony-containing species, eventually leading to metallic antimony and other organic products.

The pyrolysis of trimethylantimony (B1201520) has been shown to produce methyl radicals and various antimony-containing species. nih.govresearchgate.net By analogy, the thermal decomposition of Stibine, tris(2-methylphenyl)- is expected to yield a complex mixture of products. The presence of the ortho-methyl groups may influence the decomposition pathways compared to triphenylstibine due to steric effects and the potential for intramolecular reactions.

The following table outlines the likely primary steps and subsequent products in the thermal decomposition of Stibine, tris(2-methylphenyl)-.

| Decomposition Step | Description | Likely Products |

| Initial C-Sb Bond Cleavage | Homolytic scission of one antimony-carbon bond | •Sb(o-tolyl)₂ and •(o-tolyl) radicals |

| Secondary Radical Reactions | Hydrogen abstraction, radical coupling | Toluene, bitolyls |

| Further Decomposition | Breakdown of antimony-containing fragments | Metallic antimony, other organic compounds |

Coordination Chemistry and Ligand Design Principles Utilizing Stibine, Tris 2 Methylphenyl

Fundamental Principles of Antimony-Based Ligand Design

The design of ligands based on antimony, such as Stibine (B1205547), tris(2-methylphenyl)-, is rooted in the unique electronic and steric properties of the antimony atom. As a member of the pnictogen group (Group 15), antimony shares characteristics with its lighter congeners, phosphorus and arsenic, yet possesses distinct features that make it a subject of growing interest. researchgate.net A primary principle in antimony-based ligand design is the modulation of Lewis acidity and basicity. rsc.orgsigmaaldrich.com While triorganostibines like Stibine, tris(2-methylphenyl)- typically function as neutral, L-type ligands by donating their lone pair of electrons to a metal center, the nature of the organic substituents significantly influences their donor strength. rsc.org

Key design principles include:

Tunable Electronic Properties : The electron-donating or withdrawing nature of the aryl or alkyl groups attached to the antimony center can be modified to fine-tune the ligand's basicity. sigmaaldrich.com Aryl groups, like the 2-methylphenyl group, influence the electron density on the antimony atom, which in turn affects the strength of the resulting metal-antimony bond.

Steric Influence : The size and shape of the substituents dictate the steric environment around the metal center. Bulky groups can be used to create specific coordination pockets, stabilize low-coordination number complexes, or influence the catalytic activity of a metal center.

Oxidation State Stability : Antimony can exist in both +3 (stibine) and +5 (stiborane) oxidation states. researchgate.net This allows for redox chemistry to occur at the ligand itself, a trait less common in phosphines. researchgate.netnajah.edu This "non-innocent" ligand behavior, where the stibine can be oxidized after coordination, opens pathways to novel reactivity and catalytic cycles. najah.edu

Soft Donor Character : As a heavier pnictogen, antimony is a soft Lewis base, showing a preference for coordinating to soft Lewis acidic metal centers such as late transition metals (e.g., Pd, Pt, Au). researchgate.net

These principles allow chemists to design antimony-based ligands for specific applications in fields like catalysis and materials science, where subtle control over the metal's coordination sphere is essential. researchgate.net

Diverse Coordination Modes of Stibine, tris(2-methylphenyl)- with Transition Metals

Stibine, tris(2-methylphenyl)- primarily functions as a monodentate ligand, coordinating to a single metal center through its antimony lone pair. This is the most common coordination mode for tertiary stibines. researchgate.net However, the broader family of stibine ligands is known for its versatility. While specific, structurally characterized examples for Stibine, tris(2-methylphenyl)- are not prevalent in literature, the behavior of analogous phosphine (B1218219) and other stibine ligands suggests several potential coordination modes.

Tertiary stibines have been shown to act as bridging ligands, linking two metal centers. researchgate.net This mode of coordination, while less common than for phosphines, is an important consideration in the formation of polynuclear complexes and clusters. The bulky nature of the 2-methylphenyl groups would likely influence the geometry and stability of such a bridged structure.

By analogy with its well-studied phosphine counterpart, tris(o-tolyl)phosphine, Stibine, tris(2-methylphenyl)- is expected to form stable, coordinatively saturated complexes with late transition metals. For example, it would readily form square planar complexes with palladium(II), such as the hypothetical trans-[PdCl₂(Sb(2-methylphenyl)₃)₂], and trigonal or tetrahedral complexes with palladium(0).

Stereoelectronic Effects of the 2-methylphenyl Group on Coordination Behavior

Stereoelectronic effects, which combine steric and electronic influences, are critical in determining the coordination chemistry of Stibine, tris(2-methylphenyl)-. The defining feature of this ligand is the presence of a methyl group at the ortho-position of each of the three phenyl rings.

Steric Effects : The primary effect of the 2-methylphenyl groups is steric hindrance. The methyl groups create significant bulk around the antimony donor atom, influencing the ligand's cone angle. This steric pressure affects the geometry of the resulting metal complex, the lability of other ligands, and the accessibility of the metal center for substrate binding in catalytic applications. Research on the crystal structure of the free tri(o-tolyl)stibine ligand shows that the C-Sb-C angles are not significantly distorted by the methyl groups, suggesting the molecule adopts a conformation to minimize this strain. However, upon coordination, this steric bulk can lead to elongated metal-ligand bonds. For instance, in the analogous phosphine complex, Pd(dba)[P(o-Tol)₃]₂, an abnormally long Pd–P bond is observed, which is attributed to the steric clash of the bulky ligands. rsc.org

Electronic Effects : The methyl group is a weak electron-donating group. Through inductive and hyperconjugation effects, it slightly increases the electron density on the phenyl ring and, consequently, on the antimony atom. This enhances the Lewis basicity of the stibine, making it a stronger donor compared to the unsubstituted triphenylstibine. This enhanced donor strength can lead to more stable metal complexes.

The interplay of these effects governs the ligand's behavior. The steric bulk can be exploited to promote specific catalytic pathways or stabilize reactive intermediates, while the electronic enhancement of its donor properties ensures robust coordination.

Synthesis and Structural Characterization of Stibine, tris(2-methylphenyl)- Metal Complexes

The synthesis of the free ligand, Stibine, tris(2-methylphenyl)-, is typically achieved via a Grignard reaction, where a solution of o-tolylmagnesium bromide is treated with antimony(III) chloride.

The free ligand has been characterized by X-ray crystallography and found to exist in two polymorphic forms: monoclinic and triclinic. Both forms feature a pyramidal geometry at the antimony center, as expected.

Interactive Table 1: Selected Structural Data for Stibine, tris(2-methylphenyl)- (Polymorphs)

| Parameter | Monoclinic Form | Triclinic Form |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| Sb-C1 Bond Length (Å) | 2.163(7) | 2.152(7) |

| Sb-C8 Bond Length (Å) | 2.160(6) | 2.160(7) |

| Sb-C15 Bond Length (Å) | 2.158(7) | 2.164(7) |

| C1-Sb-C8 Angle (°) | 97.4(3) | 98.3(3) |

| C1-Sb-C15 Angle (°) | 98.6(3) | 96.9(3) |

| C8-Sb-C15 Angle (°) | 96.6(3) | 98.0(3) |

While structurally characterized metal complexes of Stibine, tris(2-methylphenyl)- are not widely reported, the properties of its phosphine analogue, tris(o-tolyl)phosphine, provide significant insight. Palladium complexes of this phosphine are common catalysts and have been structurally characterized. For example, the palladium(0) complex Pd(dba)[P(o-Tol)₃]₂ (where dba = dibenzylideneacetone) was synthesized from Pd₂(dba)₃ and tris(o-tolyl)phosphine. rsc.org Its X-ray crystal structure confirms a distorted trigonal planar geometry around the palladium atom.

Interactive Table 2: Selected Structural Data for the Analogous Phosphine Complex, Pd(dba)[P(o-Tol)₃]₂

| Parameter | Value rsc.org |

| Metal Center | Pd(0) |

| Pd-P1 Bond Length (Å) | 2.372(1) |

| Pd-P2 Bond Length (Å) | 2.388(1) |

| Pd-C7 Bond Length (Å) | 2.163(2) |

| Pd-C8 Bond Length (Å) | 2.189(2) |

| P1-Pd-P2 Angle (°) | 116.19(2) |

The synthesis of a palladium(II) complex, trans-[PdCl₂(P(o-tolyl)₃)₂], is also well-established, typically prepared by reacting a palladium(II) salt with two equivalents of the phosphine ligand. These complexes serve as important models for the expected structure and reactivity of their stibine counterparts.

Supramolecular Architectures Incorporating Stibine, tris(2-methylphenyl)- Ligands

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Metal-ligand coordination is a powerful tool in this field, known as crystal engineering, allowing for the rational design of discrete polygons and polyhedra or infinite coordination polymers. researchgate.net

The use of Stibine, tris(2-methylphenyl)- as a building block in supramolecular architectures is a largely underexplored area of research. The ligand's key features—a single donor site and significant steric bulk—present both opportunities and challenges. The defined coordination vector of a monodentate ligand is a fundamental component in building predictable structures. However, the steric hindrance from the three o-tolyl groups might disfavor the formation of compact, high-symmetry assemblies and instead favor simple, low-coordinate mononuclear complexes.

For this ligand to be effectively used in crystal engineering, it would likely be paired with metal centers that have a strong preference for a specific coordination geometry and complementary ancillary ligands that could direct the assembly process. Based on available literature, there are no current examples of discrete supramolecular cages or extended coordination networks constructed using Stibine, tris(2-methylphenyl)-. This represents a potential area for future investigation, where the unique steric profile of the ligand could be harnessed to create novel and functional materials.

Catalytic Applications and Mechanistic Studies Involving Stibine, Tris 2 Methylphenyl

Stibine (B1205547), tris(2-methylphenyl)- as a Key Ligand in Homogeneous Catalysis

Triarylstibines, including Stibine, tris(2-methylphenyl)-, can serve as ligands in homogeneous catalysis, influencing the activity and selectivity of transition metal catalysts. Their electronic and steric properties, which are tunable by altering the aryl substituents, play a crucial role in their catalytic performance. Generally, stibine ligands are considered to be less electron-donating and more sterically bulky than their phosphine (B1218219) counterparts, which can affect catalyst stability and reactivity.

C-C and C-X Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. organic-chemistry.orgwikipedia.org While phosphine ligands are most commonly employed, triarylstibines have been investigated as alternative ligands.

In some palladium-catalyzed reactions, triarylstibines can act as arylating agents themselves. researchgate.net For instance, in the C-arylation of methyl acrylate, triarylstibines have been shown to be effective arylating agents in the presence of a palladium catalyst and a peroxide. researchgate.net This suggests a dual role for the stibine, both as a ligand and a reactant.

A general method for the synthesis of unsymmetrical diarylmethanes has been developed using the palladium-catalyzed cross-coupling of Sb-aryl stibines with (hetero)aryl methyl halides. nih.gov This protocol demonstrates a broad substrate scope and good functional group tolerance. nih.gov

The following table presents representative data for palladium-catalyzed cross-coupling reactions involving triarylstibines, illustrating their potential in these transformations.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Involving Triarylstibines

| Entry | Arylating Agent (Triarylstibine) | Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Triphenylstibine | Methyl acrylate | Pd(OAc)₂ / Peroxide | Methyl cinnamate | - | researchgate.net |

| 2 | Tri(p-tolyl)stibine | 1-Bromonaphthalene | PdCl₂ / H₂O | 1-(p-Tolyl)naphthalene | Moderate | researchgate.net |

| 3 | Triphenylstibine | Benzoyl chloride | PdCl₂ / H₂O | Benzophenone | Moderate | researchgate.net |

| 4 | Sb-Aryl stibine | (Hetero)aryl methyl halide | Palladium catalyst | Unsymmetrical diarylmethane | Good | nih.gov |

Note: Specific yield data for all examples were not available in the cited general communications.

Hydrogenation, Dehydrogenation, and Transfer Hydrogenation Processes

The application of stibine ligands in hydrogenation, dehydrogenation, and transfer hydrogenation is less documented than their use in cross-coupling reactions.

Hydrogenation: Catalytic hydrogenation of unsaturated compounds is typically carried out using catalysts based on platinum group metals. pressbooks.publibretexts.orgappliedcatalysts.comlibretexts.org While phosphine ligands are common, the use of stibines is rare. Antimony-containing catalysts have been studied for other reactions, but their application in alkene hydrogenation is not well-established. capes.gov.bracs.org

Dehydrogenation: The catalytic dehydrogenation of alkanes to produce olefins is an important industrial process, often employing platinum-tin or chromia-based catalysts. ou.eduresearchgate.netgoogle.com Antimony has been investigated as a component in mixed metal oxide catalysts for the oxidative dehydrogenation of alkanes. researchgate.netgoogle.com For example, Mo-V-Nb-Te-Sb-O catalysts have been explored for the oxidative dehydrogenation of ethane. google.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule in place of H₂ gas. dp.tech Ruthenium and rhodium complexes with amine and phosphine ligands are often effective catalysts. dp.tech Recently, a chiral antimony(V) cation/anion pair has been reported to catalyze the enantioselective transfer hydrogenation of benzoxazines, demonstrating the potential of antimony compounds in this area. acs.org

Polymerization and Oligomerization Catalysis

Antimony compounds have a history of use as catalysts in polymerization reactions, particularly in the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netgoogle.commdpi.com Antimony trioxide and antimony acetate (B1210297) are common catalysts for the polycondensation step. researchgate.netgoogle.comrsc.org Research has been conducted on the effect of antimony catalyst concentration on the rate of solid-state polycondensation of PET. researchgate.net Antimony-based catalysts have also been used in the synthesis of other polyesters, such as poly(ethylene furanoate) (PEF) and poly(ethylene vanillate) (PEV). rsc.orgmdpi.com

In the realm of oligomerization, catalyst control is crucial for the selective synthesis of complex molecules from monomeric units. Current time information in Bangalore, IN. While specific applications of Stibine, tris(2-methylphenyl)- in this area are not reported, the general principles of catalyst design for oligomerization are relevant.

Elucidation of Active Species and Catalytic Cycles in Stibine, tris(2-methylphenyl)- Systems

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net The active catalyst is typically a low-coordinate Pd(0) species. chemrxiv.orgchemrxiv.org The nature of the ligand, in this case, a triarylstibine, can significantly influence each step of this cycle.

For triarylstibine-palladium systems, the catalytic cycle is believed to be similar to that of phosphine-based catalysts. However, the weaker σ-donating ability and different steric profile of stibines compared to phosphines can affect the rates of the individual steps and the stability of the intermediates. In some cases, the triarylstibine can also act as the aryl source, leading to a more complex reaction pathway. researchgate.net

Role of Antimony in Stabilizing Reactive Intermediates

The coordination of ligands to the metal center is crucial for stabilizing reactive intermediates in a catalytic cycle. nih.govnih.gov In palladium-catalyzed cross-coupling, the ligand stabilizes the Pd(0) and Pd(II) intermediates. While phosphines are well-studied in this regard, the role of stibines is less understood. The larger size and more diffuse orbitals of antimony compared to phosphorus may lead to different coordination properties and stabilization effects on palladium intermediates.

In some systems, the antimony atom in a ligand can participate in secondary interactions, influencing the reactivity and stability of the complex. For example, intramolecular coordination can play a role in hypervalent organoantimony compounds. acs.org

Development of Stibine, tris(2-methylphenyl)- Supported Heterogeneous Catalysts

Immobilizing homogeneous catalysts on solid supports can offer advantages such as easier catalyst separation and recycling. oup.com This can be achieved by anchoring the catalyst to materials like silica, polymers, or metal-organic frameworks. While there are no specific reports on the development of heterogeneous catalysts based on Stibine, tris(2-methylphenyl)-, the general strategies for catalyst immobilization are applicable. For instance, a stibine ligand could be functionalized with a group that allows it to be covalently attached to a solid support.

Theoretical and Computational Chemistry Studies of Stibine, Tris 2 Methylphenyl

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment and the nature of chemical bonds within a molecule. For Stibine (B1205547), tris(2-methylphenyl)-, these calculations can elucidate the influence of the three 2-methylphenyl (o-tolyl) groups on the central antimony atom.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for relatively large molecules like Stibine, tris(2-methylphenyl)-. DFT studies on related triarylstibines and their complexes have been used to analyze geometric parameters, bonding, and electronic properties. acs.orgresearchgate.net

Table 1: Predicted Geometric Parameters for Stibine, tris(2-methylphenyl)- Based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range | Description |

| Sb-C Bond Length | 2.14 - 2.17 Å | The length of the covalent bond between the antimony and carbon atoms of the phenyl rings. |

| C-Sb-C Bond Angle | 94° - 98° | The angle between two carbon-antimony-carbon bonds, indicating a pyramidal geometry at the antimony center. acs.org |

| Torsional Angle | Variable | Describes the rotation of the tolyl groups around the Sb-C bonds, influenced by steric repulsion between the methyl groups. |

Bonding analysis using techniques like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can further describe the nature of the Sb-C bond, revealing its covalent character and the influence of the antimony lone pair. acs.org

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. brsnc.in Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for properties like interaction energies and reaction barriers, but at a much greater computational expense. brsnc.in

For a molecule of the size of Stibine, tris(2-methylphenyl)-, high-level ab initio calculations would be computationally demanding. They are more commonly employed for smaller, benchmark systems to validate results from less expensive methods like DFT. brsnc.in Such calculations could, in principle, provide highly accurate predictions of the molecular geometry, vibrational frequencies, and electronic properties of Stibine, tris(2-methylphenyl)-, serving as a reference for experimental studies.

Molecular Dynamics Simulations of Stibine, tris(2-methylphenyl)- in Solution and Solid State

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with a solvent or in a crystal lattice. ebsco.comnih.gov

An MD simulation of Stibine, tris(2-methylphenyl)- could reveal:

In Solution: How the molecule interacts with solvent molecules, the dynamics of the tolyl group rotations, and the accessible conformations in a liquid environment.

In Solid State: The nature of intermolecular interactions in the crystal, vibrational motions of the atoms around their equilibrium positions, and potential phase transitions. ebsco.com

The force fields required for classical MD simulations of organoantimony compounds are not as commonly available as those for standard organic molecules, which can be a limiting factor. However, ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" using quantum mechanical methods, can be used, albeit for shorter simulation times due to high computational cost. opinvisindi.is

Computational Prediction of Reactivity, Selectivity, and Catalytic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules. For Stibine, tris(2-methylphenyl)-, theoretical calculations can be used to explore its behavior in chemical reactions, such as its role as a ligand in catalysis. acs.orglookchem.com

Methods for predicting reactivity include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with other reagents. The HOMO, likely centered on the antimony lone pair, indicates its Lewis basicity and nucleophilicity.

Calculation of Reaction Profiles: DFT can be used to map the potential energy surface of a reaction involving the stibine. This allows for the determination of transition state structures and activation energies, providing insights into reaction kinetics and mechanisms. arxiv.org For example, the oxidation of the stibine or its coordination to a metal center can be modeled. nih.govnih.gov

Catalytic Cycle Investigation: In the context of catalysis, computational methods can model the entire catalytic cycle, including substrate binding, oxidative addition, reductive elimination, and catalyst regeneration. Studies on similar phosphine (B1218219) and stibine ligands show that the electronic and steric properties of the ligand, which can be fine-tuned, are critical for catalytic performance. acs.orgresearchgate.net

Ligand Field Theory and Molecular Orbital Theory Applied to Stibine, tris(2-methylphenyl)- Complexes

When Stibine, tris(2-methylphenyl)- acts as a ligand (L) in a coordination complex with a transition metal (M), its electronic properties are crucial in determining the structure and reactivity of the complex. Molecular Orbital (MO) theory and Ligand Field Theory (LFT) are used to describe the M-L bonding. solubilityofthings.comlibretexts.orglibretexts.org

Stibine, tris(2-methylphenyl)- is primarily a σ-donor ligand, using its lone pair of electrons on the antimony atom to form a coordinate bond with the metal center. researchgate.net The strength of this donation is weaker than that of analogous phosphine ligands. acs.org

In an octahedral complex, for instance, the six ligand donor orbitals interact with the metal's s, p, and d orbitals. According to LFT, the interaction between the ligand orbitals and the metal's d-orbitals causes the five degenerate d-orbitals to split into two sets of different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg* set (dx²-y², dz²). huntresearchgroup.org.uk The energy difference between these sets is known as the ligand field splitting parameter (Δo).

Table 2: Properties of Stibine, tris(2-methylphenyl)- as a Ligand in Metal Complexes

| Property | Description | Implication for Complexes |

| σ-Donation | The stibine donates electron density from its lone pair to a vacant metal orbital. | Forms a stable metal-ligand bond. As a soft ligand, it prefers to bond with soft metal centers. |

| π-Acceptor/Donor Ability | Generally considered a very weak π-acceptor, unlike phosphines. Can act as a π-donor through the Sb-C σ-bonds. | Results in a small ligand field splitting (Δo), placing it low in the spectrochemical series. This typically leads to high-spin complexes. huntresearchgroup.org.uk |

| Steric Bulk | The three o-tolyl groups create significant steric hindrance around the metal center. | The large cone angle influences the coordination number and geometry of the complex, and can affect the accessibility of substrates in catalytic reactions. |

A qualitative molecular orbital diagram for a generic [M(SbR₃)₆]ⁿ⁺ octahedral complex would show the formation of bonding and antibonding σ-orbitals from the combination of metal eg orbitals and ligand orbitals. The metal t₂g orbitals are largely non-bonding unless π-interactions are considered. huntresearchgroup.org.uksohag-univ.edu.eg This theoretical framework is essential for interpreting the electronic spectra and magnetic properties of such complexes. sohag-univ.edu.eg

Advanced Spectroscopic and Analytical Methodologies for Stibine, Tris 2 Methylphenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights (e.g., ¹H, ¹³C, ¹²¹Sb NMR Principles)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organoantimony compounds like Stibine (B1205547), tris(2-methylphenyl)- in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the organic framework of the molecule. For Stibine, tris(2-methylphenyl)-, the spectra would exhibit characteristic signals for the methyl and aromatic protons and carbons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing nature of the antimony atom relative to carbon. In substituted triarylstibines, the chemical shifts of the aromatic protons and carbons provide insight into the electronic effects of the substituents. mdpi.comacs.org For instance, ¹H and ¹³C{¹H} NMR spectroscopy are routinely used to characterize newly synthesized triorganoantimony compounds. soton.ac.uk The interpretation of ¹H and ¹³C NMR spectra of compounds like [SbR₃X]₂O (where R can be a tolyl group) has been crucial in understanding their structures. lookchem.com

¹²¹Sb NMR: Antimony has two NMR-active quadrupolar nuclei, ¹²¹Sb and ¹²³Sb, with ¹²¹Sb being more commonly studied due to its higher natural abundance and sensitivity. researchgate.net ¹²¹Sb NMR is highly sensitive to the symmetry of the coordination sphere and the oxidation state of the antimony center. lew.ro The large quadrupole moment of antimony often results in very broad signals, which can make detection challenging. researchgate.net However, for triorganoantimony(III) compounds like Stibine, tris(2-methylphenyl)-, the relatively symmetric, pseudo-trigonal pyramidal environment around the Sb atom can lead to observable, albeit broad, resonances. The chemical shift in ¹²¹Sb NMR provides direct information about the electronic environment of the antimony nucleus. Studies on various organoantimony compounds have shown that these chemical shifts are correlated with the nature of the organic and inorganic substituents attached to the antimony atom. oup.comoup.com

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment for Stibine, tris(2-methylphenyl)- |

| ¹H | ~2.3 - 2.6 | Methyl Protons (-CH₃) |

| ~7.1 - 7.8 | Aromatic Protons (C₆H₄) | |

| ¹³C | ~21 | Methyl Carbon (-CH₃) |

| ~125 - 145 | Aromatic Carbons (C₆H₄) | |

| ¹²¹Sb | Varies widely | Antimony Nucleus |

Note: Specific chemical shift values for Stibine, tris(2-methylphenyl)- may vary based on solvent and experimental conditions. Data are representative based on analogous tri-p-tolyl and other triaryl stibine compounds. mdpi.comrsc.org

Mass Spectrometry Techniques in Organoantimony Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For Stibine, tris(2-methylphenyl)-, electron ionization (EI) and electrospray ionization (ESI) are common techniques.

In a typical GC-MS analysis with electron ionization, the molecule is ionized, leading to a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum. The PubChem database reports GC-MS data for Stibine, tris(2-methylphenyl)-, showing a top peak at m/z 394, which corresponds to the molecular ion containing the most abundant isotope of antimony, ¹²¹Sb. nih.gov The isotopic pattern is a key feature, as antimony has two stable isotopes, ¹²¹Sb (57.3% abundance) and ¹²³Sb (42.7% abundance), leading to a characteristic M⁺ and M+2 pattern. Fragmentation often involves the successive loss of the tolyl groups. ESI-MS is also widely used, particularly for characterizing organoantimony complexes in solution. soton.ac.ukresearcher.life

| m/z | Identity | Comments |

| 394 | [C₂₁H₂₁¹²¹Sb]⁺ | Molecular ion peak (base peak) |

| 396 | [C₂₁H₂₁¹²³Sb]⁺ | Isotopic peak corresponding to ¹²³Sb |

| 303 | [C₁₄H₁₄¹²¹Sb]⁺ | Fragment from loss of one tolyl group |

| 305 | [C₁₄H₁₄¹²³Sb]⁺ | Isotopic peak for the fragment |

Data sourced from the NIST Mass Spectrometry Data Center as reported in PubChem CID 301718. nih.gov

X-ray Absorption (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Antimony Speciation

X-ray spectroscopy techniques are crucial for determining the oxidation state and local coordination environment of antimony in various materials, including organometallic compounds.

X-ray Photoelectron Spectroscopy (XPS): XPS provides information on elemental composition and, more importantly, the chemical (oxidation) state of elements. The technique measures the binding energy (BE) of core-level electrons ejected by X-ray irradiation. The Sb 3d core level is typically analyzed for antimony compounds. The binding energy of the Sb 3d₅/₂ peak is sensitive to the oxidation state of the antimony atom; higher oxidation states lead to higher binding energies due to increased effective nuclear charge. For example, the Sb 3d₅/₂ binding energy for metallic antimony (Sb(0)) is distinct from that in Sb(III) and Sb(V) compounds like Sb₂O₃ and Sb₂O₅, respectively. xpsdatabase.netbris.ac.uk In the context of Stibine, tris(2-methylphenyl)-, XPS could definitively confirm the Sb(III) oxidation state. Studies on various antimony compounds show that the Sb 3d peak profiles are highly symmetric, suggesting a single electronic state for Sb atoms in a uniform chemical environment. researchgate.netacs.org

| Antimony Species | Oxidation State | Typical Sb 3d₅/₂ Binding Energy (eV) |

| Metallic Sb | 0 | ~528.3 |

| Sb₂S₃ | +3 | ~530.0 |

| Sb₂O₃ | +3 | ~530.6 |

| Sb₂O₅ | +5 | ~531.9 |

Note: These are representative values from literature and can vary slightly depending on the specific compound and instrument calibration. xpsdatabase.netacs.org The expected value for Stibine, tris(2-methylphenyl)- would be in the range typical for Sb(III) compounds.

Advanced Vibrational Spectroscopy (e.g., Resonance Raman, SERS) for Mechanistic Probing

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify functional groups and provide insight into molecular structure and bonding.

For triorganoantimony compounds, IR and Raman spectra are particularly useful for identifying vibrations associated with the Sb-C bonds and the phenyl rings. researchgate.net The Sb-C stretching vibrations (ν(Sb-C)) are typically found in the far-infrared region. Studies on triphenylstibine and related compounds have assigned these modes, providing a basis for comparison. researchgate.netacs.org Fourier-transform (FT)-Raman and IR spectra have been reported for a series of tris(methylphenyl)-substituted compounds of arsenic, antimony, and bismuth, allowing for detailed vibrational assignments. lookchem.com

Advanced techniques like Resonance Raman and Surface-Enhanced Raman Spectroscopy (SERS) offer enhanced sensitivity and selectivity, making them suitable for mechanistic probing and studying species at low concentrations. While specific Resonance Raman or SERS studies on Stibine, tris(2-methylphenyl)- are not prominent in the literature, these methods hold potential. Resonance Raman could selectively enhance vibrations coupled to an electronic transition, providing detailed structural information about an excited state or a colored reaction intermediate. SERS could be used to study the compound's interaction with metallic surfaces, which is relevant for applications in materials science and catalysis.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Class |

| ν(Sb-C) stretch | 200 - 300 | Triarylstibines |

| Phenyl Ring Modes | 400 - 1600 | Triarylstibines |

| δ(NCS) bend | 665 - 680 | Organometal Azides |

| ν(NCS) asymm. stretch | 2014 - 2025 | Organometal Isothiocyanates |

Note: Frequency ranges are based on data for triarylstibines and other related organoantimony compounds. researchgate.netacs.org

Electrochemical Methods (e.g., Cyclic Voltammetry, Chronoamperometry) for Redox Behavior Analysis

Electrochemical methods are employed to study the redox properties of molecules, providing information on oxidation and reduction potentials and the stability of the resulting species. Cyclic voltammetry (CV) is the most commonly used technique for this purpose.

The electrochemical behavior of organoantimony compounds has been investigated using cyclic voltammetry. acs.org Triarylstibines, including Stibine, tris(2-methylphenyl)-, typically undergo an irreversible oxidation process at a platinum or glassy carbon electrode. researcher.lifeacs.org This process involves the removal of an electron from the antimony center, which is often followed by chemical reactions of the resulting radical cation. The oxidation potential is a measure of the ease with which the compound loses an electron and is influenced by the nature of the organic groups attached to the antimony. Electron-donating groups, like the methyl group in the tolyl substituent, are expected to lower the oxidation potential compared to unsubstituted triphenylstibine. CV studies on organoantimony compounds have been used to understand the influence of intramolecular interactions on redox properties and to generate reactive intermediates for further synthesis. acs.orgnih.gov

| Technique | Parameter | Information Obtained |

| Cyclic Voltammetry (CV) | Oxidation Potential (Eₚₐ) | Energy required to remove an electron from the Sb center. |

| Peak Current (iₚ) | Provides information on concentration and diffusion. | |

| Scan Rate Dependence | Helps determine the reversibility and mechanism of the redox process. | |

| Chronoamperometry | Current vs. Time | Used to study kinetics of electrochemical reactions. |

Note: This table describes the general application of electrochemical methods to organoantimony compounds.

Advanced Materials Science Applications of Stibine, Tris 2 Methylphenyl Excluding Material Physical Properties

Precursors for Antimony-Containing Thin Film Deposition and Nanomaterial Synthesis

Stibine (B1205547), tris(2-methylphenyl)- holds potential as a precursor for the deposition of antimony-containing materials, such as thin films and nanomaterials, through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD). The suitability of a precursor for these methods is determined by its volatility, thermal stability, and decomposition pathway. soton.ac.ukmdpi.com Organoantimony compounds are actively researched for these purposes. For instance, single-source precursors like tris(O-ethyldithiocarbonato)-antimony(III) are used to deposit antimony sulfide (B99878) (Sb₂S₃) thin films, a material with applications in solar cells. d-nb.info

The deposition process involves transporting the precursor in the vapor phase to a heated substrate, where it decomposes to form the desired material. mdpi.comthe-innovation.orgarxiv.org The nature of the organic ligands is critical. The bulky 2-methylphenyl groups in tris(2-methylphenyl)stibine influence its volatility and decomposition temperature. The steric strain can facilitate lower decomposition temperatures, which is often desirable to prevent damage to the substrate or underlying device architecture. However, a significant challenge in MOCVD is the potential for carbon incorporation into the film from the organic ligands, which can alter the material's properties. mdpi.com

In nanomaterial synthesis, organometallic precursors are fundamental. For example, tris(trimethylsilyl)stibine is used as an antimony source for the synthesis of indium antimonide (InSb) quantum dots. By analogy, tris(2-methylphenyl)stibine could serve as a valuable antimony source for various binary or ternary semiconductor nanocrystals, where the ligand's steric and electronic properties would influence the reaction kinetics and the resulting nanocrystal morphology.

Table 1: Comparison of Organoantimony Precursors and Deposition Techniques

| Precursor Compound | Target Material/Application | Deposition Technique | Key Feature | Reference |

|---|---|---|---|---|

| Tris(O-ethyldithiocarbonato)-antimony(III) | Sb₂S₃ Thin Films | Thermal Decomposition | Single-source precursor for antimony sulfide. | d-nb.info |

| Tris(trimethylsilyl)stibine | Indium Antimonide (InSb) Nanocrystals | Solution-Phase Synthesis | Precursor for III-V semiconductor quantum dots. | |

| [Sb(OEt)₃]₂ and POSS-Sb | Antimony-doped Germanium | Monolayer Doping (Solution) | Enables controlled, shallow doping of semiconductors. | datapdf.comacs.org |

| Stibine, tris(2-methylphenyl)- | Antimony-containing films/nanomaterials (Potential) | MOCVD/ALD (Potential) | Bulky ligands may influence decomposition temperature. |

Design and Engineering of Functional Materials Utilizing Stibine, tris(2-methylphenyl)- Moieties

The tris(2-methylphenyl)stibine moiety can be incorporated as a ligand into larger molecular structures, such as coordination complexes and polymers, to engineer functional materials. lookchem.com Stibines, like their phosphine (B1218219) analogues, act as Lewis bases, donating their lone pair of electrons to a metal center. researchgate.net The resulting metal complexes have applications in areas like homogeneous catalysis and materials science. acs.orgresearchgate.net

The key to the functionality of tris(2-methylphenyl)stibine as a ligand lies in its steric and electronic profile. The three o-tolyl groups create significant steric bulk around the antimony atom. This is analogous to tris(o-tolyl)phosphine, which has a large Tolman cone angle of 194°. soton.ac.ukwikipedia.org This steric hindrance can influence the coordination number and geometry of the metal center, stabilize reactive species, and control the selectivity of catalytic reactions. soton.ac.uk

Coordination polymers are a class of materials where metal ions are linked by organic ligands to form extended networks. iucr.orgnih.gov By using tris(2-methylphenyl)stibine or a derivative as a linker, it is possible to construct novel coordination polymers. The stibine's bulky nature could be exploited to create porous frameworks with potential applications in gas storage or heterogeneous catalysis. Furthermore, the Sb atom itself can exhibit Lewis acidic character in certain environments, such as in stiboranes, allowing for the design of frustrated Lewis pairs or materials with unique host-guest chemistry. acs.orgnih.gov Ferrocene-based ligands containing stibine moieties have been synthesized for applications in catalysis and functional materials, highlighting the modularity of this design approach. acs.orgnih.gov

Role in Luminescent Material Systems: Photophysical Principles and Mechanism of Action

Triarylstibines like tris(2-methylphenyl)stibine can serve as ancillary ligands in luminescent transition metal complexes, which are crucial for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. nih.govnih.govarxiv.org The photophysical properties of these complexes, including their absorption and emission wavelengths, quantum yields, and excited-state lifetimes, are governed by the interplay between the metal center and the surrounding ligands. rsc.orgwhiterose.ac.ukresearchgate.net

The luminescence in such systems often arises from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (LC) excited states. The energy of these states, and thus the color of the emitted light, can be tuned by modifying the electronic properties of the ligands. The tris(2-methylphenyl)stibine ligand, with its electron-donating methyl groups and π-system, can influence the energy levels of the metal's d-orbitals and the ligand-based molecular orbitals.

Steric hindrance, a prominent feature of tris(2-methylphenyl)stibine, also plays a critical role. In related three-coordinate copper(I) complexes with bulky triarylphosphine ligands, increased steric bulk leads to longer photoluminescence lifetimes. rsc.org This is attributed to the rigid ligand environment suppressing non-radiative decay pathways that arise from vibrational motion or geometric distortions in the excited state. Therefore, incorporating the sterically demanding tris(2-methylphenyl)stibine ligand into a luminescent metal complex could be a strategy to enhance emission efficiency and achieve long-lived excited states, which are desirable for certain applications like photoredox catalysis. nih.gov

Integration of Stibine, tris(2-methylphenyl)- into Polymeric Frameworks and Hybrid Materials